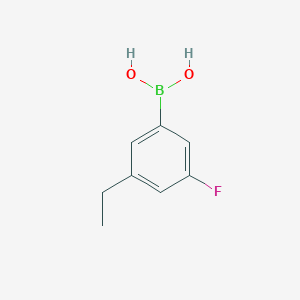
(3-Ethyl-5-fluorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethyl-5-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethyl and fluorine groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
准备方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3-Ethyl-5-fluorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . These methods utilize palladium catalysts and organoboron reagents to form carbon-carbon bonds efficiently.
化学反应分析
Types of Reactions
(3-Ethyl-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid to a phenol derivative.
Reduction: Reduction reactions can lead to the formation of borane derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives depending on the coupling partner used.
科学研究应用
(3-Ethyl-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which (3-Ethyl-5-fluorophenyl)boronic acid exerts its effects involves the formation of stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond . This process involves oxidative addition, transmetalation, and reductive elimination steps .
相似化合物的比较
Similar Compounds
Uniqueness
(3-Ethyl-5-fluorophenyl)boronic acid is unique due to the presence of both ethyl and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
属性
分子式 |
C8H10BFO2 |
|---|---|
分子量 |
167.98 g/mol |
IUPAC 名称 |
(3-ethyl-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5,11-12H,2H2,1H3 |
InChI 键 |
ZPRYFKYLZHGFPS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)F)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


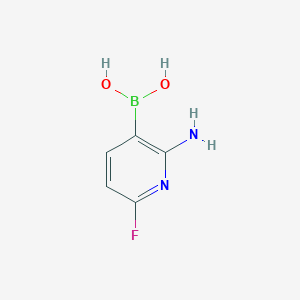
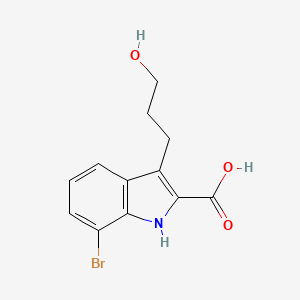
![5-Azaspiro[3.5]nonan-2-one](/img/structure/B15299291.png)

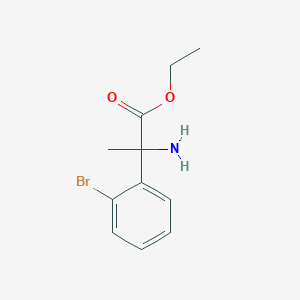
![2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B15299316.png)
![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride](/img/structure/B15299317.png)
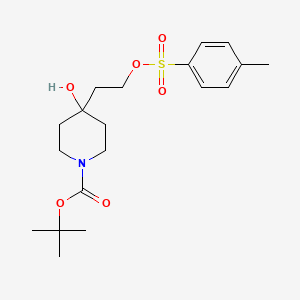
![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
![(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B15299335.png)
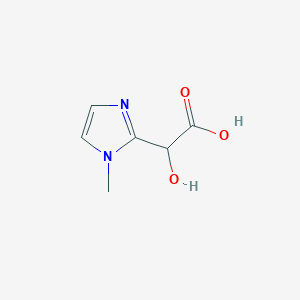
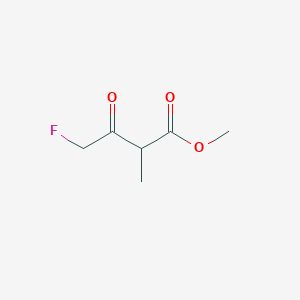

![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)
